molecular formula C17H21NO4 B3983747 ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B3983747
M. Wt: 303.35 g/mol
InChI Key: VNFAQAMMLCONIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves a multi-step process. One common method starts with the condensation of 2-hydroxybenzaldehyde with piperidine to form a Schiff base. This intermediate is then subjected to cyclization using ethyl acetoacetate under basic conditions to yield the benzofuran core. The final step involves esterification with ethanol in the presence of an acid catalyst to obtain the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with various receptors or enzymes, modulating their activity. The benzofuran core can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can lead to the modulation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of a benzofuran core with a piperidinylmethyl group and an ethyl ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-hydroxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-21-17(20)16-13-10-12(19)6-7-14(13)22-15(16)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFAQAMMLCONIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 2
ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 3
ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
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ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
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ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 5-HYDROXY-2-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-CARBOXYLATE

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